Cas no 53483-73-1 (N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

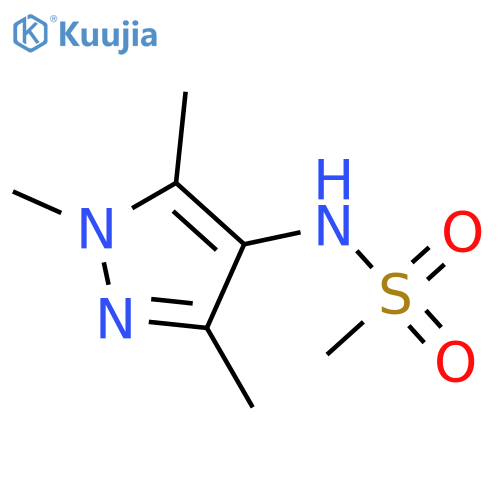

53483-73-1 structure

商品名:N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

CAS番号:53483-73-1

MF:C7H13N3O2S

メガワット:203.262019872665

MDL:MFCD05094970

CID:1068730

PubChem ID:22203634

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

- (methylsulfonyl)(1,3,5-trimethylpyrazol-4-yl)amine

- AG-C-13626

- CTK6C4731

- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-methanesulfonamide

- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide

- SBB055851

- DTXSID10623401

- MFCD05094970

- N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide

- TS-00356

- CS-0370977

- AKOS003968013

- 53483-73-1

-

- MDL: MFCD05094970

- インチ: InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3

- InChIKey: PADGNQOKIIWYMD-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C)C(=C1NS(=O)(=O)C)C

計算された属性

- せいみつぶんしりょう: 203.073

- どういたいしつりょう: 203.073

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.4A^2

- 疎水性パラメータ計算基準値(XlogP): 0

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541013-500 mg |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 500MG |

€224.80 | 2023-07-11 | ||

| abcr | AB541013-5g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 5g |

€1238.80 | 2025-02-19 | ||

| abcr | AB541013-5 g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 5g |

€1,245.80 | 2023-07-11 | ||

| Crysdot LLC | CD11109293-1g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |

53483-73-1 | 97% | 1g |

$326 | 2024-07-17 | |

| abcr | AB541013-1 g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 1g |

€307.50 | 2023-07-11 | ||

| Chemenu | CM521773-1g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |

53483-73-1 | 97% | 1g |

$326 | 2022-06-11 | |

| abcr | AB541013-250mg |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 250mg |

€191.60 | 2025-02-19 | ||

| abcr | AB541013-250 mg |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 250MG |

€188.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1441647-1g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide |

53483-73-1 | 97% | 1g |

¥3454.00 | 2024-05-10 | |

| abcr | AB541013-1g |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulphonamide; . |

53483-73-1 | 1g |

€310.00 | 2025-02-19 |

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide 関連文献

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

53483-73-1 (N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53483-73-1)N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

清らかである:99%

はかる:1g

価格 ($):296.0